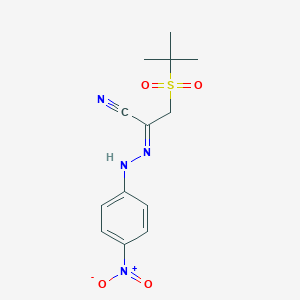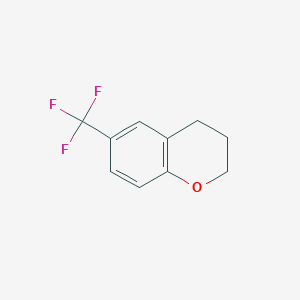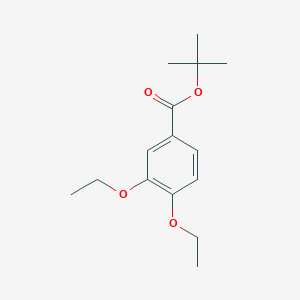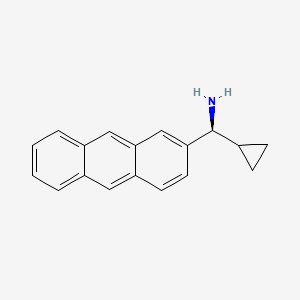
(1S)-2-Anthrylcyclopropylmethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-Anthrylcyclopropylmethylamine is an organic compound that features a cyclopropylmethylamine group attached to an anthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Anthrylcyclopropylmethylamine typically involves the cyclopropanation of an anthracene derivative followed by the introduction of the methylamine group. One common method includes the reaction of anthracene with diazomethane to form a cyclopropane ring, followed by the substitution of a methylamine group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to handle diazomethane safely. The subsequent introduction of the methylamine group can be achieved through catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Anthrylcyclopropylmethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroanthracene derivatives.
Substitution: The methylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or specific acids/bases to facilitate the reaction.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the substituent introduced.
Scientific Research Applications
(1S)-2-Anthrylcyclopropylmethylamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of (1S)-2-Anthrylcyclopropylmethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-Anthrylcyclopropylmethylamine: A stereoisomer with similar structural features but different spatial arrangement.
Anthracene derivatives: Compounds like anthracene-9-carboxylic acid and 9-anthrylmethylamine share the anthracene core but differ in functional groups.
Uniqueness
(1S)-2-Anthrylcyclopropylmethylamine is unique due to its specific stereochemistry and the presence of both the cyclopropyl and methylamine groups. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H17N |
|---|---|
Molecular Weight |
247.3 g/mol |
IUPAC Name |
(S)-anthracen-2-yl(cyclopropyl)methanamine |
InChI |
InChI=1S/C18H17N/c19-18(12-5-6-12)16-8-7-15-9-13-3-1-2-4-14(13)10-17(15)11-16/h1-4,7-12,18H,5-6,19H2/t18-/m0/s1 |
InChI Key |
SVHKCCRZWPOXFM-SFHVURJKSA-N |
Isomeric SMILES |
C1CC1[C@@H](C2=CC3=CC4=CC=CC=C4C=C3C=C2)N |
Canonical SMILES |
C1CC1C(C2=CC3=CC4=CC=CC=C4C=C3C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


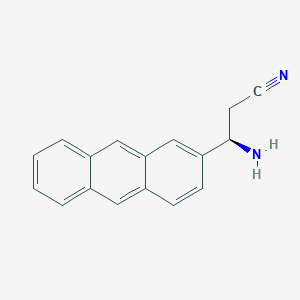
![7-Benzyl 2-(tert-butyl) 4-(hydroxymethyl)-2,7-diazaspiro[4.4]nonane-2,7-dicarboxylate](/img/structure/B13046751.png)
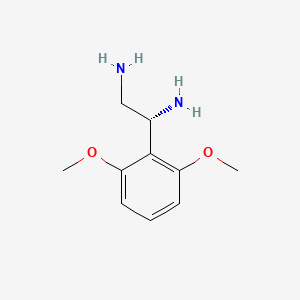

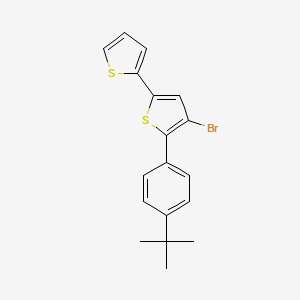

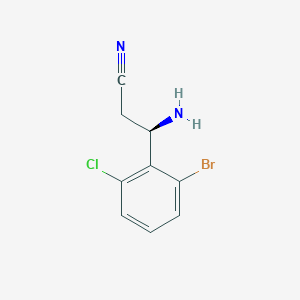
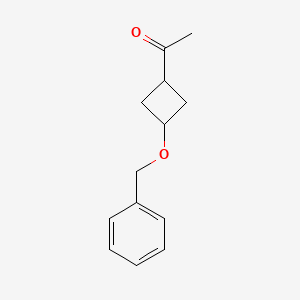
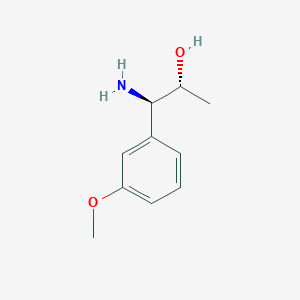
![(1R,2S)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13046783.png)
